3-Methylbutanimidamide hydrochloride
Overview
Description
3-Methylbutanimidamide hydrochloride (3MBAM) is a quaternary ammonium salt . It has a molecular weight of 136.62 . It is primarily used in the treatment of tuberculosis . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5 H12 N2 . Cl H . The InChI code for the compound is 1S/C5H12N2.ClH/c1-4 (2)3-5 (6)7;/h3-4H,6-7H2,1-2H3;1H .Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 136.62 . The storage temperature for the compound is -20°C and room temperature .Scientific Research Applications
Electrophysiological Studies
- Electrophysiologic Study in Rat Spinal Cord: A study investigated the effects of remifentanil hydrochloride (which includes 3-methylbutanimidamide hydrochloride as a component) on the activation of N-methyl-d-aspartate (NMDA) receptors. The research focused on its interaction with neurons in the dorsal horn of rat spinal cord, revealing that remifentanil hydrochloride does not directly activate NMDA receptors. The study helps in understanding the role of this compound in modulating neurotransmission in the spinal cord (Guntz et al., 2005).
Clinical Anesthesiology
- Comparative Study in Anesthesiology: Remifentanil hydrochloride, containing this compound, was compared with fentanyl in patients undergoing craniotomy. The study focused on its efficacy as an ultra-short-acting opioid in anesthetic practice, providing insights into its role in clinical anesthesiology (Guy et al., 1997).
Pharmacokinetics and Biochemistry
- Remifentanil Anaesthesia and Postoperative Pain Management: A study on remifentanil, which includes this compound, discussed its pharmacokinetic profile and its application in postoperative pain management. This provides valuable information on how this compound is metabolized and its implications for pain management (Schraag, 2000).
Neurological Applications
- Study on Intracranial Pressure: Research focusing on the effects of remifentanil hydrochloride on intracranial pressure and mean arterial pressure in patients undergoing craniotomy contributes to understanding the neurological applications of this compound (Warner et al., 1996).
Physicochemical Studies
- Physicochemical Compatibility and Emulsion Stability: The compatibility of propofol with remifentanil hydrochloride was examined, highlighting the chemical properties and stability of mixtures containing this compound. This study aids in understanding its behavior in combination with other compounds (Gersonde et al., 2016).
Mechanism of Action
Target of Action
3-Methylbutanimidamide hydrochloride primarily targets the enzyme ATPase . ATPase is essential for energy production and cell division .
Mode of Action
This compound interacts with ATPase, inhibiting its function . This interaction disrupts energy production and cell division, which are crucial for the survival and growth of certain bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of mycolic acids . Mycolic acids are vital for the growth and survival of Mycobacterium tuberculosis . By inhibiting this pathway, this compound prevents the bacteria from proliferating .
Pharmacokinetics
It is known that the compound is metabolized by hydrolysis, forming formamide and methylsulfonyl chloride in the liver
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of energy production and cell division, leading to the death of Mycobacterium tuberculosis . Additionally, this compound has strong inhibitory activity against various strains of Mycobacterium tuberculosis resistant to other drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Methylbutanimidamide hydrochloride interacts with various enzymes and proteins in biochemical reactions. It binds to the enzyme ATPase, which is essential for energy production and cell division . This interaction plays a significant role in its mechanism of action against Mycobacterium tuberculosis .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against Mycobacterium tuberculosis. It inhibits the biosynthesis of mycolic acids, which are important for the growth and survival of these bacteria . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme ATPase . This binding inhibits the enzyme, disrupting energy production and cell division, which are crucial for the survival and proliferation of Mycobacterium tuberculosis .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the biosynthesis of mycolic acids . It interacts with enzymes in this pathway, including ATPase . Detailed information about its effects on metabolic flux or metabolite levels is currently lacking.
Properties
IUPAC Name |
3-methylbutanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMBJSDZFDGMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596966 | |
Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57297-27-5 | |
Record name | Butanimidamide, 3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57297-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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